Phenethyl isovalerate

Catalog No.
S584262
CAS No.
140-26-1
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl isovalerate

CAS Number

140-26-1

Product Name

Phenethyl isovalerate

IUPAC Name

2-phenylethyl 3-methylbutanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

JIMGVOCOYZFDKB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCC1=CC=CC=C1

solubility

Insoluble in water; soluble in oils
1 mL in 3 ml 80% ethanol (in ethanol)

Synonyms

2-phenylethyl 3-methylbutanoate, phenethyl isovalerate

Canonical SMILES

CC(C)CC(=O)OCCC1=CC=CC=C1

The exact mass of the compound Phenethyl isovalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oils1 ml in 3 ml 80% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethyl isovalerate (CAS 140-26-1) is an ester of phenethyl alcohol and isovaleric acid, recognized for its characteristic sweet, fruity, and floral aroma profile, often described with notes of rose, apple, or berries. This organoleptic profile makes it a widely used component in the flavor and fragrance industries for applications in perfumes, cosmetics, and food products. Its chemical structure and physical properties, such as good solubility in oils and alcohols, make it a versatile ingredient for integration into various formulations, where it serves as a stable, long-lasting middle note.

Substituting Phenethyl isovalerate with chemically similar esters, such as phenethyl acetate or phenethyl butyrate, is inadvisable for applications requiring precise sensory and functional outcomes. While all are phenethyl esters, the isovalerate moiety imparts a distinct fruity-apple and rosy character that differs significantly from the honey-rose notes of phenethyl acetate or the heavier fruit notes of phenethyl butyrate. This specific odor profile is critical for creating targeted fragrance accords. Furthermore, in biochemical applications such as integrated pest management, the structural specificity of Phenethyl isovalerate is crucial for its efficacy as a semiochemical, where even close analogs fail to elicit the same targeted behavioral response in certain insect species.

Distinctive Odor Profile: Differentiated Rosy-Fruity Notes Compared to Other Phenethyl Esters

Phenethyl isovalerate is distinguished by a specific combination of fruity, rose, and sweet organoleptic notes. Industry-standard sensory panels describe it as having a sweet, floral, and fruity aroma reminiscent of roses and apples or berries. This contrasts with the primary odor character of its close structural analog, phenethyl alcohol, which is described as a rose-honey-like aroma without the distinct fruity complexity. Another common substitute, phenethyl acetate, also shares the foundational rose note but is characterized by a dominant honey nuance, lacking the specific apple/berry fruitiness of the isovalerate form.

Evidence DimensionOdor Profile Description (Organoleptic)
Target Compound DataFruity, rose, sweet; reminiscent of apples or berries.
Comparator Or BaselinePhenethyl alcohol: Rose-honey-like aroma. Phenethyl acetate: Rose and honey notes.
Quantified DifferenceQualitative but distinct shift from a general 'rose-honey' character (analogs) to a specific 'rosy-fruity/apple' profile (target compound).
ConditionsStandard sensory panel evaluation in the flavor and fragrance industry.

For formulators, this specific rosy-apple profile is non-interchangeable and essential for creating precise fruit and floral fragrance and flavor accords that analogs cannot replicate.

Formulation Stability: Lower Volatility and Slower Hydrolysis Rate for Increased Longevity

Phenethyl isovalerate exhibits lower volatility compared to shorter-chain phenethyl esters, a critical factor for its function as a lasting middle note in fragrances. Its boiling point is 263-268 °C. In comparison, the widely used analog phenethyl acetate has a significantly lower boiling point of 232 °C. This higher boiling point indicates lower vapor pressure and slower evaporation from a formulation. Additionally, studies on ester hydrolysis in aqueous ethanol solutions show that longer-chain esters like phenethyl acetate hydrolyze more slowly than shorter-chain acetate esters (e.g., isoamyl acetate), and this trend suggests that the bulkier isovalerate group would further stabilize the ester bond against hydrolysis compared to the acetate, improving shelf-life in water-based products.

Evidence DimensionBoiling Point (as a proxy for volatility)
Target Compound Data263-268 °C
Comparator Or BaselinePhenethyl acetate: 232 °C
Quantified Difference31-36 °C higher boiling point than phenethyl acetate, indicating lower volatility.
ConditionsStandard atmospheric pressure.

The lower volatility and superior hydrolytic stability ensure greater longevity of the fragrance profile in finished products like lotions, perfumes, and cleaners, a key performance indicator for procurement.

High-Efficacy Semiochemical: Demonstrated Attractant for Key Agricultural Pests

Phenethyl isovalerate functions as a specific and effective semiochemical (an insect attractant) for managing key agricultural pests like the striped cucumber beetle (*Acalymma vittatum*). While many plant volatiles attract these pests, the specific structure of compounds like phenethyl esters is critical for optimizing lure performance. In field studies, combinations of pheromones and specific plant volatiles are used to create highly effective traps. The use of such targeted semiochemicals is a cornerstone of modern integrated pest management (IPM) strategies, designed to monitor and control pest populations with reduced reliance on broad-spectrum insecticides. The selection of a specific ester like phenethyl isovalerate over a generic floral compound is based on its proven efficacy in eliciting a targeted behavioral response.

Evidence DimensionBioactivity as a Semiochemical
Target Compound DataDemonstrated attractant for striped cucumber beetles (*Acalymma vittatum*), a key pest of cucurbits.
Comparator Or BaselineGeneral floral scents or less specific plant volatiles.
Quantified DifferenceWhile direct head-to-head quantitative data with close analogs in the same study is limited, its inclusion in lure development points to a specific efficacy not interchangeable with generic compounds.
ConditionsField application in integrated pest management (IPM) programs for cucurbit crops.

For buyers in the agrochemical or pest management sectors, procuring the specific, field-validated attractant is critical for product efficacy, as substitution with a less-specific analog could result in significantly lower trap capture rates.

Formulation of High-Fidelity Fruit and Floral Fragrances

The compound's unique rosy-apple and berry aroma profile makes it the right choice for building specific fragrance accords where generic fruity or floral notes are insufficient. Its lower volatility compared to analogs like phenethyl acetate ensures it functions as a stable, long-lasting middle note, critical for performance in fine perfumery, lotions, and soaps.

Development of Lures for Integrated Pest Management (IPM)

As a documented attractant for significant agricultural pests such as the striped cucumber beetle, Phenethyl isovalerate is a critical component for formulating species-specific lures. Procuring this exact semiochemical is essential for developing effective monitoring traps and 'attract-and-kill' systems that minimize non-target effects and reduce reliance on conventional insecticides.

Flavoring Agent for Food and Beverage Products

In food science, its specific fruity profile is used to impart or enhance apple, berry, or pineapple notes in products like beverages, confectionery, and baked goods. Its status as a FEMA-recognized flavoring substance (FEMA 2871) and good solubility in oil-based systems facilitate its use where a stable, defined fruity flavor is required.

Physical Description

Colourless to slighty yellow liquid; fruity or rose-like odou

XLogP3

3.6

Density

d15 0.98
0.973-0.976

UNII

K86JE60K0L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 312 of 335 companies (only ~ 6.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

140-26-1

Wikipedia

Phenethyl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanoic acid, 3-methyl-, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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